2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde
Description
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-chloro-4,5,7-trimethylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H12ClNO/c1-7-4-8(2)12-9(3)10(6-16)13(14)15-11(12)5-7/h4-6H,1-3H3 |
InChI Key |
HHHBJMQOZHAXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), to introduce the formyl group at the 3-position of the quinoline ring. The reaction conditions usually involve heating the reactants under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Vilsmeier-Haack reaction remains a common approach due to its efficiency and relatively straightforward procedure. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid.
Reduction: 2-Chloro-4,5,7-trimethylquinoline-3-methanol.
Substitution: 2-Amino-4,5,7-trimethylquinoline-3-carbaldehyde or 2-Thio-4,5,7-trimethylquinoline-3-carbaldehyde.
Scientific Research Applications
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is not fully understood. its biological activity is thought to involve interactions with cellular enzymes and receptors. The chloro and methyl groups on the quinoline ring may enhance its binding affinity to specific molecular targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloro-2,5,7-trimethylquinoline
- 2-Chloro-4,5,7-trimethylquinoline
Uniqueness
2-Chloro-4,5,7-trimethylquinoline-3-carbaldehyde is unique due to the presence of both chloro and multiple methyl groups on the quinoline ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
